molecular formula C21H23N5O3 B2768674 ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1105240-80-9

ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2768674
CAS No.: 1105240-80-9
M. Wt: 393.447
InChI Key: PCOHGCNIPBYSCY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzimidazole core fused with a pyridine ring, linked via an acetyl group to a piperazine moiety terminated by an ethyl carboxylate ester. This structure combines multiple pharmacophoric elements:

  • Benzimidazole: A privileged scaffold in medicinal chemistry, known for antimicrobial, antiviral, and anti-inflammatory activities .
  • Pyridinyl substituent: Enhances solubility and modulates receptor interactions through hydrogen bonding .
  • Piperazine-acetyl linkage: Improves pharmacokinetic properties by increasing solubility and bioavailability .
  • Ethyl carboxylate: Serves as a metabolically labile group, facilitating prodrug strategies .

Synthetic routes for analogous compounds often involve multi-step protocols, such as coupling benzimidazole precursors with acetyl-piperazine intermediates via nucleophilic substitution or click chemistry . For example, hydrazine-mediated cyclization and acetylation steps are common, as seen in the synthesis of related piperazine-benzimidazole hybrids .

Properties

IUPAC Name

ethyl 4-[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-29-21(28)25-12-10-24(11-13-25)19(27)15-26-18-8-4-3-7-17(18)23-20(26)16-6-5-9-22-14-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOHGCNIPBYSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate, with the CAS number 1105240-80-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, and it has a molecular weight of approximately 393.4 g/mol. The compound features a complex structure that includes a piperazine ring, a benzimidazole moiety, and a pyridine substituent, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those similar to this compound. For instance, derivatives have demonstrated significant inhibitory effects against various Gram-positive and Gram-negative bacteria. A comparative analysis indicated that several benzimidazole compounds exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to standard antibiotics like ciprofloxacin .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AMIC = 0.12 μg/mLMIC = 0.25 μg/mL
Compound BMIC = 0.15 μg/mLMIC = 0.30 μg/mL

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain compounds could inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the inhibition of key enzymes involved in cell division and DNA replication .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Birajdar et al. (2013) synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against standard pathogens. The results indicated that compounds structurally similar to this compound showed promising antibacterial activity, particularly against resistant strains of bacteria .

Case Study 2: Anticancer Properties

Research published in MDPI highlighted the antiproliferative effects of related benzimidazole compounds on cancer cell lines. The study reported IC50 values ranging from 30 nM to 550 nM for various derivatives, indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity:
Recent studies have indicated that compounds containing benzimidazole and piperazine derivatives exhibit significant anticancer properties. For instance, similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The incorporation of the pyridine group may enhance these effects through improved interaction with biological targets.

2. Anti-inflammatory Effects:
Research has shown that derivatives of benzimidazole possess anti-inflammatory properties. Ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate could potentially inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases . In vivo studies have reported significant reductions in inflammation markers when tested against standard anti-inflammatory drugs.

3. Antimicrobial Activity:
Benzimidazole derivatives have been explored for their antimicrobial properties. The presence of the pyridine ring may contribute to enhanced activity against bacterial strains, including resistant strains . This application is particularly relevant in the context of rising antibiotic resistance.

4. Neuroprotective Properties:
There is growing interest in the neuroprotective effects of benzimidazole derivatives. This compound may offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

StudyFindings
Li et al., 2015Identified significant anti-inflammatory activity in related benzimidazole derivatives at doses as low as 100 mg/kg .
Kumar et al., 2017Reported on the anticancer potential of substituted benzimidazoles with IC50 values indicating potent cell growth inhibition .
Patil et al., 2012Evaluated neuroprotective effects in animal models, demonstrating reduced oxidative stress markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from recent literature:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Biological Activity / Properties Reference
Target Compound : Ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate Benzimidazole-pyridinyl core; acetyl-piperazine-ethyl carboxylate Not explicitly reported in evidence; predicted antiviral/anti-inflammatory activity based on analogs
Benzimidazole-thiazole hybrids (e.g., Compound 21a ) Thiazole ring replaces pyridinyl; acetyl linker retained Potent COX-2 inhibition (IC50: 0.045–0.075 µM)
Piperazine-triazine derivatives (e.g., Compound 47 ) Triazine core replaces benzimidazole; morpholino and piperazine groups Anticancer activity (high-resolution structural data reported)
Benzimidazole-oxadiazole derivatives (e.g., Compound 4 ) Oxadiazole replaces pyridinyl; sulfur-containing groups Antibacterial (gram-positive pathogens; MIC: 4–8 µg/mL)
Indole-piperazine carboxylate (e.g., CAS 6782-13-4 ) Indole replaces benzimidazole; hydroxy-phenyl group Structural analog with unconfirmed bioactivity; used in kinase inhibition studies

Key Observations :

Bioactivity Modulation: The pyridinyl group in the target compound may enhance target selectivity compared to thiazole or oxadiazole analogs, as seen in COX-2 inhibitors where electron-deficient heterocycles improve binding .

Synthetic Complexity :

  • The target compound’s acetyl-piperazine linkage is synthetically accessible via hydrazine-mediated cyclization (e.g., 80% yield in analogous reactions ), whereas triazine-based analogs require multistep purifications .

Physicochemical Properties: The ethyl carboxylate group in the target compound likely improves solubility compared to non-esterified analogs (e.g., thiosemicarbazones in ).

Structural Validation :

  • Crystallographic data for related compounds (e.g., nitroimidazole-triazole hybrids ) were validated using SHELX software, a gold standard for small-molecule refinement .

Q & A

Basic: What are the typical synthetic routes for this compound, and what intermediates are involved?

Answer:
The synthesis involves multi-step organic reactions, often starting with the formation of the benzimidazole core. Key intermediates include:

  • Pyridinyl-substituted benzimidazole : Synthesized via cyclization of o-phenylenediamine derivatives with pyridine-3-carboxylic acid under acidic conditions .
  • Acetyl-piperazine intermediate : Formed by coupling the benzimidazole with a piperazine derivative using reagents like EDCI/HOBt or via nucleophilic acyl substitution .
  • Ethyl esterification : Final step involves introducing the ethyl carboxylate group, typically using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
    Reaction optimization includes solvent selection (e.g., DMF, THF), temperature control (reflux for cyclization steps), and purification via column chromatography .

Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and piperazine/benzimidazole connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection) .
  • Elemental analysis : Validation of C, H, N content .

Basic: What safety protocols should be followed when handling this compound?

Answer:
Based on structurally similar piperazine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids/bases .

Advanced: How can reaction yields be optimized during synthesis, particularly in coupling steps?

Answer:
Strategies include:

  • Catalyst screening : Use coupling agents like HATU or DCC for improved acyl transfer efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., imidazole ring formation) to minimize side reactions .
  • DOE (Design of Experiments) : Systematic variation of molar ratios, reaction time, and pH to identify optimal conditions .

Advanced: How can computational methods predict the compound’s reactivity or biological targets?

Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) models predict electron density distribution, identifying reactive sites (e.g., nucleophilic piperazine nitrogen) .
  • Molecular docking : Virtual screening against protein databases (e.g., kinases, GPCRs) to hypothesize binding modes .
  • Reaction path search algorithms : Tools like AFIR (Artificial Force-Induced Reaction) simulate plausible reaction pathways for synthesis planning .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

  • Purity verification : Confirm compound integrity via HPLC and NMR to rule out impurities affecting bioassays .
  • Assay standardization : Compare experimental conditions (e.g., cell lines, incubation time) across studies .
  • Structural analogs : Test derivatives with modified substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate activity-contributing moieties .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Answer:

  • Fragment-based design : Synthesize derivatives with incremental modifications (e.g., piperazine ring substitution, benzimidazole halogenation) .
  • Bioisosteric replacement : Replace the acetyl linker with sulfonamide or urea groups to assess impact on target affinity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity .

Basic: How should stability studies be designed to assess degradation under varying conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • pH stability : Test solubility and stability in buffers (pH 1–12) to simulate gastrointestinal or physiological conditions .
  • Analytical monitoring : Track degradation via HPLC-MS and IR spectroscopy to detect hydrolyzed or oxidized byproducts .

Basic: What in vitro assays are commonly used to evaluate the compound’s biological activity?

Answer:

  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .
  • Antimicrobial testing : Broth microdilution for MIC determination against pathogens (e.g., S. aureus, E. coli) .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be predicted early in development?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
  • ADME prediction software : Tools like SwissADME predict logP, blood-brain barrier permeability, and CYP450 interactions .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction .

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